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Executive Summary
Ociperlimab (BGB-A1217) is an investigational, humanized monoclonal antibody that targets

the T-cell immunoreceptor with immunoglobulin and ITIM domains (TIGIT), a key immune

checkpoint inhibitor. By blocking the interaction of TIGIT with its ligands, primarily CD155

(PVR), ociperlimab aims to reinvigorate the anti-tumor immune response mediated by T cells

and Natural Killer (NK) cells. This technical guide provides an in-depth overview of the target

validation for ociperlimab in solid tumors, consolidating preclinical data, clinical trial results, and

detailed experimental methodologies. The evidence presented herein supports TIGIT as a

promising therapeutic target in oncology and details the scientific foundation for the clinical

development of ociperlimab.

Introduction to TIGIT: An Emerging Immune
Checkpoint
TIGIT is an inhibitory receptor expressed on various immune cells, including activated T cells,

regulatory T cells (Tregs), and NK cells.[1][2] In the tumor microenvironment, TIGIT interacts

with its ligands, CD155 (PVR) and CD112 (PVRL2), which are often upregulated on tumor cells

and antigen-presenting cells.[1] This interaction triggers downstream inhibitory signaling,

leading to T-cell exhaustion and dampened anti-tumor immunity.[2][3] TIGIT competes with the

co-stimulatory receptor CD226 (DNAM-1) for binding to the same ligands, further shifting the
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balance towards immunosuppression.[4] The rationale for TIGIT blockade is to prevent this

inhibitory signaling and restore the activating function of CD226, thereby enhancing the

cytotoxic activity of T cells and NK cells against cancer cells.[5]

Ociperlimab: Mechanism of Action
Ociperlimab is a humanized IgG1 monoclonal antibody designed to bind with high specificity

and affinity to human TIGIT.[4][6] Its primary mechanism of action is the blockade of the TIGIT-

CD155/CD112 interaction.[4] A key feature of ociperlimab is its intact Fc region, which enables

antibody-dependent cellular cytotoxicity (ADCC).[1][4] This allows ociperlimab to not only block

inhibitory signals but also to potentially deplete TIGIT-expressing cells, particularly

immunosuppressive regulatory T cells (Tregs), in the tumor microenvironment.[1][4]
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Figure 1: Ociperlimab's Mechanism of Action.

Preclinical Target Validation
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The anti-tumor activity of ociperlimab has been validated in a series of preclinical studies,

demonstrating its ability to bind TIGIT, block ligand interaction, and promote immune cell-

mediated anti-tumor responses.

Binding Affinity and Ligand Blockade
Table 1: Ociperlimab Binding Affinity and Ligand Blockade

Parameter Method Result Reference

Binding Affinity (KD)
Surface Plasmon

Resonance (SPR)
0.135 nM [2][4]

CD155 Blockade

(IC50)
Competitive ELISA 0.24 µg/mL [2]

CD112 Blockade

(IC50)
Competitive ELISA 0.31 µg/mL [2]

In Vitro Functional Assays
Table 2: In Vitro Functional Activity of Ociperlimab

Assay Cell Type Result Reference

T-cell Activation CMV-specific T cells
Increased IFN-γ

secretion
[2]

Treg Reduction
Human PBMCs from

cancer patients
Depletion of Tregs [2][4]

NK Cell Activation Human NK cells
Increased IFN-γ and

TNF-α production
[2]

Monocyte Activation Human monocytes
Increased IL-12

production
[2]

ADCC Activity

TIGIT-expressing

target cells with NK

cells

Lysis of target cells [4]
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In Vivo Anti-Tumor Efficacy
In a syngeneic mouse model with human TIGIT knock-in, ociperlimab demonstrated potent

anti-tumor activity, both as a monotherapy and in combination with an anti-PD-1 antibody.[2][4]

The anti-tumor effect was associated with a reduction in Tregs and downregulation of TIGIT on

the surface of T cells within the tumor microenvironment.[2][4]
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Figure 2: Preclinical Validation Workflow for Ociperlimab.

Clinical Validation in Solid Tumors
The clinical development of ociperlimab has primarily focused on its evaluation in combination

with the anti-PD-1 antibody tislelizumab in patients with advanced solid tumors. The Phase 1

AdvanTIG-105 study provided the initial safety, tolerability, and preliminary efficacy data.
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AdvanTIG-105: Dose Escalation and Expansion
The AdvanTIG-105 study was a Phase 1, open-label, multicenter trial that assessed

ociperlimab in combination with tislelizumab in patients with advanced, unresectable solid

tumors.[6]

Table 3: AdvanTIG-105 (Dose Escalation) - Key Efficacy Results

Parameter N Result Reference

Overall Response

Rate (ORR)
30 10.0% [5][7]

Disease Control Rate

(DCR)
30 50.0% [5][7]

Median Duration of

Response (DoR)
3 3.6 months [5][7]

Table 4: AdvanTIG-105 (Dose Expansion) - Efficacy in Specific Tumor Types
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Tumor Type Treatment N ORR DCR Reference

Metastatic

Squamous

NSCLC

Ociperlimab +

Tislelizumab

+

Chemotherap

y

37 45.9% - [8][9]

Metastatic

Non-

Squamous

NSCLC

(EGFR/ALK/

ROS1 wild-

type)

Ociperlimab +

Tislelizumab

+

Chemotherap

y

39 25.6% - [8][9]

Metastatic

Gastric/GEJ

Adenocarcino

ma

Ociperlimab +

Tislelizumab

+

Chemotherap

y

59 50.8% 84.7% [10][11]

NSCLC: Non-Small Cell Lung Cancer; GEJ: Gastroesophageal Junction

Safety and Tolerability
In the AdvanTIG-105 dose-escalation phase, the combination of ociperlimab and tislelizumab

was well-tolerated, with no dose-limiting toxicities observed.[5][6] The most common treatment-

emergent adverse events were consistent with those expected for immune checkpoint

inhibitors.[5]

Pharmacodynamic Biomarkers
Peripheral blood analysis from the AdvanTIG-105 study demonstrated pharmacodynamic

effects consistent with ociperlimab's mechanism of action.

Table 5: Pharmacodynamic Effects of Ociperlimab in Peripheral Blood (AdvanTIG-105)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.beonemedinfo.com/CongressDocuments/Yu_BGB-A1217_105_CSCO_Abstract_2022_1.pdf
https://wslhd.intersearch.com.au/wslhdjspui/handle/1/5104
https://www.beonemedinfo.com/CongressDocuments/Yu_BGB-A1217_105_CSCO_Abstract_2022_1.pdf
https://wslhd.intersearch.com.au/wslhdjspui/handle/1/5104
https://ascopubs.org/doi/10.1200/GO.2023.9.Supplement_1.31
https://www.asco.org/abstracts-presentations/ABSTRACT426528
https://pubmed.ncbi.nlm.nih.gov/37857528/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10603446/
https://pubmed.ncbi.nlm.nih.gov/37857528/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15607502?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Biomarker Change Dose Reference

Regulatory T cells

(Tregs)
Decrease 900mg and 1800mg [1]

TIGIT expression on T

cells
Downregulation Multiple doses [1]

Pro-inflammatory

Cytokines (IFNγ,

TNFα, IL-12/23p40,

CXCL10)

Increase Multiple doses [1]

Experimental Protocols
Preclinical: In Vitro T-cell Activation Assay

Objective: To assess the ability of ociperlimab to enhance T-cell effector function.

Methodology:

Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors.

Co-culture PBMCs with cytomegalovirus (CMV) pp65 peptide to stimulate CMV-specific T

cells.

Add ociperlimab or an isotype control antibody at various concentrations.

Incubate for 24-48 hours.

Measure the concentration of Interferon-gamma (IFN-γ) in the culture supernatant using

an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay (e.g., Meso

Scale Discovery).

Reference:[2]

Clinical: Flow Cytometry for TIGIT and PD-1 Expression
Objective: To quantify the expression of TIGIT and PD-1 on peripheral blood T-cell subsets.
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Methodology (General):

Collect whole blood from patients in EDTA or heparin-containing tubes.

Isolate PBMCs using Ficoll-Paque density gradient centrifugation.[12]

Stain PBMCs with a cocktail of fluorescently-labeled antibodies against surface markers

including CD3, CD4, CD8, TIGIT, and PD-1 for 20-30 minutes at 4°C.[3]

Wash the cells to remove unbound antibodies.

Acquire data on a flow cytometer.

Analyze the data using appropriate software to determine the percentage of T-cell subsets

expressing TIGIT and PD-1.

Note: Specific antibody clones, concentrations, and gating strategies are often proprietary or

not fully disclosed in publications.

Clinical: Multiplex Cytokine Analysis (Meso Scale
Discovery)

Objective: To measure the levels of multiple cytokines and chemokines in patient plasma.

Methodology (General):

Collect whole blood and process to obtain plasma.

Use a commercial Meso Scale Discovery (MSD) V-PLEX kit for human cytokines.[1]

Prepare calibrators and samples according to the manufacturer's protocol.[13][14]

Add samples and calibrators to the pre-coated MSD plate and incubate.[14]

Add the detection antibody solution and incubate.[14]

Wash the plate and add read buffer.[14]
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Read the plate on an MSD instrument, which measures the intensity of emitted light to

quantify cytokine concentrations.[14]
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Figure 3: Clinical Trial and Biomarker Analysis Workflow.

Conclusion
The collective preclinical and clinical data provide a robust validation for TIGIT as a therapeutic

target in solid tumors. Ociperlimab, a high-affinity, Fc-competent anti-TIGIT antibody, has

demonstrated the ability to block the TIGIT inhibitory pathway, enhance anti-tumor immune

responses in vitro and in vivo, and has shown promising preliminary clinical activity in

combination with PD-1 blockade in patients with advanced solid tumors. The pharmacodynamic

effects observed in clinical trials, including Treg reduction and induction of pro-inflammatory

cytokines, further support its proposed mechanism of action. Further clinical investigation is

warranted to fully elucidate the therapeutic potential of ociperlimab across various solid tumor

indications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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